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Application of 2-Chloro-3-deazaadenosine in Hematological Malignancy Studies

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Compound of Interest		
Compound Name:	2-Chloro-3-deazaadenosine	
Cat. No.:	B12371191	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-deazaadenosine (2-CdA), also known as Cladribine, is a purine nucleoside analog that has demonstrated significant therapeutic efficacy in a range of hematological malignancies. Its cytotoxic effects are exerted on both dividing and quiescent cells, making it a potent agent against various leukemias and lymphomas. This document provides detailed application notes and protocols for the use of 2-CdA in in vitro and clinical research settings, with a focus on its application in hematological malignancy studies.

Mechanism of Action

2-CdA is a prodrug that is actively transported into cells and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP). Due to a substitution at the 2-position of the purine ring, 2-CdA is resistant to deamination by adenosine deaminase (ADA), leading to its intracellular accumulation.

The cytotoxic effects of Cd-ATP are multifaceted:

 Inhibition of DNA Synthesis: Cd-ATP competitively inhibits DNA polymerases, thereby halting DNA replication and repair processes.[1]



- Induction of DNA Strand Breaks: The incorporation of Cd-ATP into the DNA of cells leads to the accumulation of DNA strand breaks.[2]
- Induction of Apoptosis: 2-CdA triggers programmed cell death through both caspase-dependent and -independent pathways.[3][4] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF).[1] The extrinsic apoptotic pathway is also activated through the upregulation of death receptor 4 (DR4).[5][6]
- Inhibition of Ribonucleotide Reductase: Cd-ATP can inhibit ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides required for DNA synthesis.[1]

Data Presentation In Vitro Efficacy of 2-Chloro-3-deazaadenosine (Cladribine)

The following table summarizes the 50% inhibitory concentration (IC50) values of 2-CdA in various hematological malignancy cell lines.



Cell Line	Cancer Type	IC50 (μM)	
HL-60	Acute Promyelocytic Leukemia	Not specified, but shown to be sensitive.	
MOLT-4	T-cell Acute Lymphoblastic Leukemia	Not specified, but shown to be sensitive.	
THP-1	Acute Monocytic Leukemia	Not specified, but shown to be sensitive.	
U266	Multiple Myeloma	~2.43[7][8]	
RPMI8226	Multiple Myeloma	~0.75[7][8]	
MM1.S	Multiple Myeloma	~0.18[7][8]	
HCL cells	Hairy Cell Leukemia	Not specified, but shown to be sensitive.	
CLL cells	Chronic Lymphocytic Leukemia	Not specified, but shown to be sensitive.	

Clinical Efficacy of 2-Chloro-3-deazaadenosine (Cladribine) in Hematological Malignancies

The clinical efficacy of 2-CdA has been demonstrated in numerous clinical trials for various hematological malignancies. The following tables summarize the response rates observed in these studies.

Hairy Cell Leukemia (HCL)



Treatment Regimen	Number of Patients	Overall Response Rate (ORR)	Complete Response (CR)	Partial Response (PR)	Reference
2-CdA Monotherapy	349	98%	91%	7%	[9]
2-CdA Monotherapy	205 (Cladribine- based)	97.7%	91.2%	Not specified	[10]

Chronic Lymphocytic Leukemia (CLL)

Treatment Status	Number of Patients	Overall Response Rate (ORR)	Complete Response (CR)	Partial Response (PR)	Reference
Previously Untreated	63	75%	38%	37%	[8]
Previously Untreated	126	77%	15%	41% (and 21% nPR)	[11]
Refractory/Re lapsed	55	38%	5%	33%	[12]
Fludarabine Refractory	28	32%	0%	32%	[13]

Non-Hodgkin's Lymphoma (NHL)



NHL Subtype	Treatmen t Status	Number of Patients	Overall Respons e Rate (ORR)	Complete Respons e (CR)	Partial Respons e (PR)	Referenc e
Low-Grade	Untreated or early relapse	44	64%	25%	39%	[6]
Low-Grade	Refractory/ Relapsed	104	54%	15%	39%	[2]
Indolent	Refractory/ Relapsed	43	58.1%	14%	Not specified	[14]
Low and Intermediat e Grade	Refractory/ Relapsed	28	32%	14% (4 patients)	18% (5 patients)	

Acute Myeloid Leukemia (AML)

Treatmen t Regimen	Patient Populatio n	Number of Patients	Overall Respons e Rate (ORR)	Complete Respons e (CR)	CR with incomplet e count recovery (CRi)	Referenc e
CLAG±M	Relapsed/ Refractory	42	74%	29%	38%	[7]
Cladribine- containing regimens	Newly Diagnosed	1058	Not specified	64%	Not specified	
Cladribine + Venetoclax	Newly Diagnosed AML/MDS	Not specified	96%	82% (AML)	12% (AML)	[3]



Experimental Protocols Preparation of 2-Chloro-3-deazaadenosine Stock Solution

Materials:

- 2-Chloro-3-deazaadenosine (Cladribine) powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Sterile pipette tips

Protocol:

- Safety Precautions: 2-CdA is a cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a certified chemical fume hood.
- Calculation: To prepare a 10 mM stock solution, calculate the required mass of 2-CdA based on its molecular weight (285.69 g/mol). For example, to make 1 mL of a 10 mM stock solution, dissolve 2.86 mg of 2-CdA in 1 mL of DMSO.
- Dissolution: In a sterile microcentrifuge tube, add the calculated amount of 2-CdA powder.
 Add the appropriate volume of DMSO and vortex until the powder is completely dissolved.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

In Vitro Cytotoxicity Assay (96-well plate format)

Materials:

- Hematological malignancy cell line of interest
- Complete cell culture medium



- Sterile 96-well flat-bottom cell culture plates
- 2-CdA stock solution (e.g., 10 mM in DMSO)
- Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)
- Multichannel pipette
- Plate reader

Protocol:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 μL of complete medium).
 - Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
- Drug Treatment:
 - Prepare serial dilutions of the 2-CdA stock solution in complete cell culture medium. A common starting concentration is 10 μM, followed by 2-fold or 3-fold serial dilutions.
 Remember to include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
 - $\circ\,$ Carefully add 100 μL of the diluted 2-CdA solutions or control medium to the appropriate wells.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
- Cell Viability Measurement:
 - Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 μL of MTS reagent per 100 μL of medium).



- Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.
- Data Acquisition and Analysis:
 - Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
 - Plot the results (percentage of viability vs. drug concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)

Materials:

- · Hematological malignancy cell line of interest
- · 6-well cell culture plates
- 2-CdA stock solution
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI) or 7-AAD
- Phosphate-buffered saline (PBS)
- Binding buffer (provided in the kit)
- Flow cytometer

Protocol:

Cell Seeding and Treatment:



- Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.
- Treat the cells with the desired concentrations of 2-CdA and a vehicle control for the chosen duration (e.g., 24 or 48 hours).

Cell Harvesting:

- For suspension cells, gently collect the cells by centrifugation.
- For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution.
 Collect both the detached and floating cells to include apoptotic bodies.

Staining:

- Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
- \circ Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry within one hour of staining.
- Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
- Acquire data for at least 10,000 events per sample.

Data Analysis:

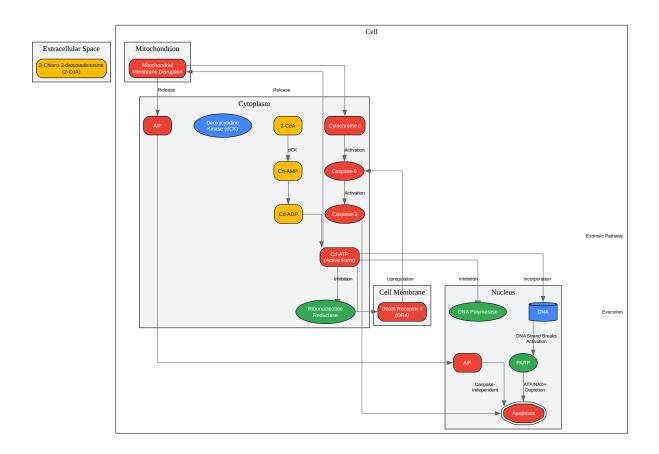
Quantify the percentage of cells in each quadrant:



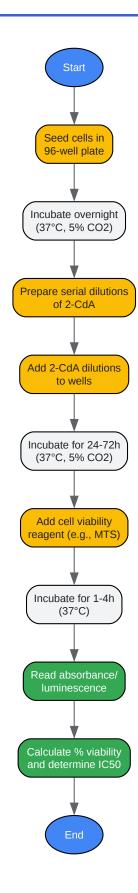
- Viable cells (Annexin V-negative, PI-negative)
- Early apoptotic cells (Annexin V-positive, PI-negative)
- Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
- Necrotic cells (Annexin V-negative, PI-positive)
- Compare the percentage of apoptotic cells in the treated samples to the control.

Mandatory Visualizations









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